[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473332
InChI: InChI=1S/C11H23N3/c1-13(11-2-3-11)8-10-4-6-14(9-10)7-5-12/h10-11H,2-9,12H2,1H3
SMILES: CN(CC1CCN(C1)CCN)C2CC2
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine

CAS No.:

Cat. No.: VC13473332

Molecular Formula: C11H23N3

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine -

Specification

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
IUPAC Name N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcyclopropanamine
Standard InChI InChI=1S/C11H23N3/c1-13(11-2-3-11)8-10-4-6-14(9-10)7-5-12/h10-11H,2-9,12H2,1H3
Standard InChI Key OTNOXBTUUJYIKF-UHFFFAOYSA-N
SMILES CN(CC1CCN(C1)CCN)C2CC2
Canonical SMILES CN(CC1CCN(C1)CCN)C2CC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that contributes conformational rigidity and serves as a scaffold for functional group attachment.

  • Cyclopropane moiety: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate receptor binding in bioactive molecules.

  • Aminoethyl side chain: A flexible ethylamine group that may facilitate hydrogen bonding and ionic interactions with biological targets.

The molecular formula C₁₁H₂₃N₃ (molecular weight: 197.32 g/mol) reflects its moderate polarity, suggesting solubility in both aqueous and organic solvents. The SMILES notation CN(CC1CCN(C1)CCN)C2CC2 and InChIKey OTNOXBTUUJYIKF-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound NameCore FeaturesBiological Activity (Predicted)
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-aminePyrrolidine, cyclopropane, aminoethylNeurotransmitter modulation, enzyme inhibition
1-(2-Aminoethyl)pyrrolidinePyrrolidine, aminoethylLimited neuroactivity
Cyclopropylmethylamine derivativesCyclopropane, amineMetabolic stability enhancement

Synthesis and Reactivity

Synthetic Pathways

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine likely involves multi-step organic reactions, as inferred from analogous compounds :

  • Pyrrolidine functionalization: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination .

  • Cyclopropane incorporation: Ring-opening reactions or [2+1] cycloadditions to attach the cyclopropylmethyl group.

  • Final assembly: Coupling reactions (e.g., amide bond formation, urea linkages) to integrate subunits .

A representative synthetic route is outlined below:

Table 2: Hypothetical Synthesis Protocol

StepReaction TypeReagents/ConditionsIntermediate
1Pyrrolidine alkylation2-Chloroethylamine, K₂CO₃, DMF, 80°C1-(2-Aminoethyl)pyrrolidine
2Cyclopropane ring formationTrimethylsulfoxonium iodide, NaH, THFCyclopropylmethyl bromide
3Reductive aminationNaBH₃CN, MeOH, 20°CFinal product

Key challenges include optimizing stereochemical control during cyclopropane formation and minimizing side reactions during reductive amination .

Target ClassProbability ScoreProposed Interaction Site
G protein-coupled receptors0.78Transmembrane helix 5
Cytochrome P450 enzymes0.65Heme-binding pocket
Monoamine oxidases0.59Flavin adenine dinucleotide domain

Research Gaps and Future Directions

Critical Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Toxicity profile: Preliminary in vitro assays are needed to assess cytotoxicity and off-target effects.

  • Synthetic scalability: Current protocols lack yield and purity data for industrial-scale production .

Recommended Studies

  • Molecular dynamics simulations: To predict binding modes with neurological targets .

  • High-throughput screening: Identify lead optimization opportunities in kinase inhibitor libraries.

  • Metabolomics profiling: Detect phase I/II metabolites using LC-MS/MS.

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